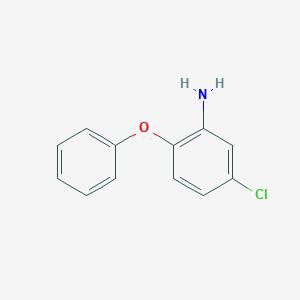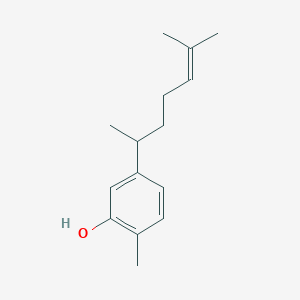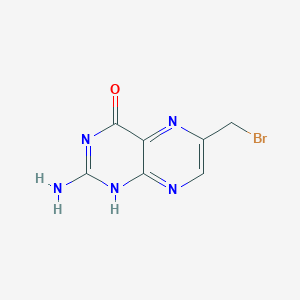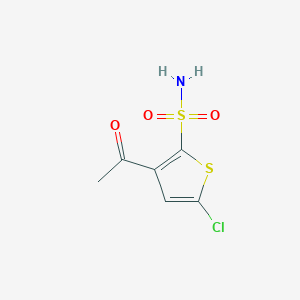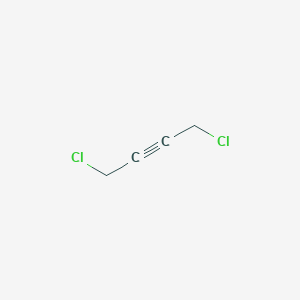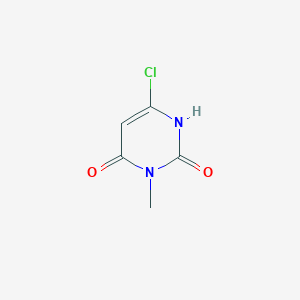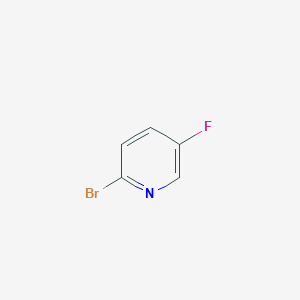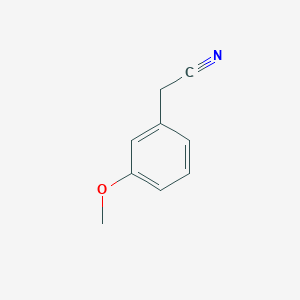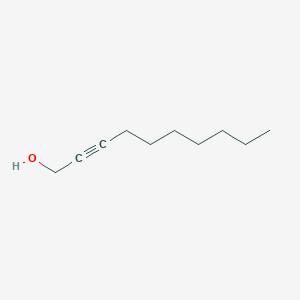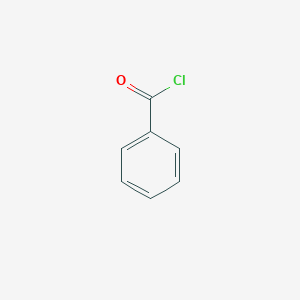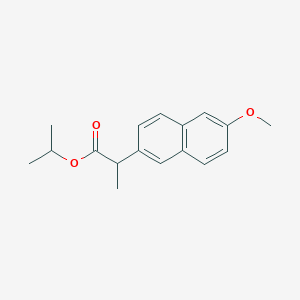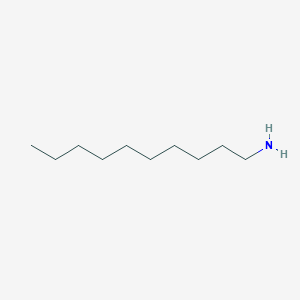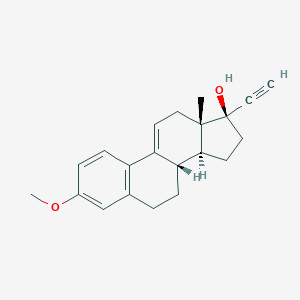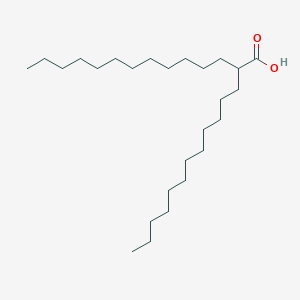
2-Dodecyltetradecanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-Dodecyltetradecanoic acid, such as (R)-3-Aminotetradecanoic acid (iturinic acid), has been reported through novel synthetic routes starting from dodecanoyl chloride. These approaches often involve enantioselective reductions and transformations to yield the desired fatty acid derivatives (Temperini et al., 2009). Additionally, synthesis methods utilizing dodecylbenzenesulfonic acid in aqueous media under ultrasound irradiation have been explored for producing various organic compounds, showcasing the versatility of dodecyl-substituted reagents in organic synthesis (Chen et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-Dodecyltetradecanoic acid analogs reveals interesting features, such as the presence of hydrogen-bonded dimers and specific orientations of the hydroxyl and carboxyl groups. For instance, in 2-DL-Hydroxytetradecanoic acid, molecules are linked as hydrogen-bonded dimers, with a distinct arrangement of the hydroxyl group close to the plane of the carboxyl group (Dahlén et al., 1976). Such structural analyses are crucial for understanding the chemical behavior and reactivity of the acid.
Chemical Reactions and Properties
The chemical reactions involving 2-Dodecyltetradecanoic acid and its derivatives often highlight the acid's reactivity and the influence of its dodecyl chain on reaction outcomes. For example, the synthesis of polymeric lanthanide complexes utilizing benzenetetracarboxylic acid illustrates the role of fatty acid derivatives in forming complex structures (Cao et al., 2002). These reactions underscore the acid's potential in synthesizing novel materials.
Physical Properties Analysis
The physical properties of 2-Dodecyltetradecanoic acid and related compounds, such as melting points and solubility, are directly influenced by their molecular structure. Studies on similar compounds, like (E)-dodec-2-enoic acid, provide insights into how the alignment of carbon chains and functional groups affects these properties (Sonneck et al., 2015).
Chemical Properties Analysis
The chemical properties of 2-Dodecyltetradecanoic acid, including reactivity with various reagents and stability under different conditions, are crucial for its application in synthesis and material science. The interaction of dodecyl-substituted compounds with surfactants and their role in micellization highlight the amphiphilic nature of these fatty acids, which can significantly affect their chemical behavior and application potential (Peng, 2012).
Wissenschaftliche Forschungsanwendungen
Catalysis in Chemical Synthesis : It is used as a catalyst in synthesizing spirooxindole-pyrimidine derivatives through a three-component condensation reaction, involving barbituric acids, isatins, and cyclohexane-1,3 (Jia Deng et al., 2012).
Analyzing Macromolecular Heterogeneity : The compound plays a role in analyzing lipopolysaccharides from Helicobacter pylori, which is significant for understanding bacterial structures and functions (A. Moran et al., 1992).
Antioxidant Activity : Exhibiting potent antioxidant properties, it can inhibit superoxide radical generation, uric acid formation, and protect against oxidative stresses in mitochondrial functions and human red blood cells (I. Kubo et al., 2002).
Transport of Metal Cations : It is effective in transporting alkali and alkaline earth metal cations in chloroform membrane systems (S. Inokuma et al., 1988).
Antibacterial and Antifungal Activities : The compound demonstrates efficacy in inhibiting bacterial adhesion and growth on surfaces, such as preventing iron-oxidizing bacteria from adhering to carbon steel, which has implications in corrosion inhibition (Hongwei Liu et al., 2016). It also shows potential as an antibrowning agent by inhibiting the oxidation of L-DOPA catalyzed by tyrosinase (I. Kubo et al., 2003).
Material Science and Nanotechnology : The compound is used in the synthesis and functionalization of materials such as polyaniline colloids and multiwalled carbon nanotubes, enhancing their stability and versatility for various applications (M. Shreepathi et al., 2006) and (F. A. Abuilaiwi et al., 2010).
Medical Imaging : In the field of medical imaging, 2-Dodecyltetradecanoic acid-modified compounds, like Gd2O3@N-Dodecyl-PEI-PEG clusters, have shown potential as T1-weighted MRI contrast agents (Wen Cai et al., 2020).
Eigenschaften
IUPAC Name |
2-dodecyltetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O2/c1-3-5-7-9-11-13-15-17-19-21-23-25(26(27)28)24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYLKAYTYZXMTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563189 | |
| Record name | 2-Dodecyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dodecyltetradecanoic acid | |
CAS RN |
24251-98-7 | |
| Record name | 2-Dodecyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



